Holmium

Catalog No.
S565859
CAS No.
7440-60-0
M.F
Ho
M. Wt
164.93033 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Holmium

CAS Number

7440-60-0

Product Name

Holmium

IUPAC Name

holmium

Molecular Formula

Ho

Molecular Weight

164.93033 g/mol

InChI

InChI=1S/Ho

InChI Key

KJZYNXUDTRRSPN-UHFFFAOYSA-N

SMILES

[Ho]

Synonyms

Holmium

Canonical SMILES

[Ho]

Nuclear Research

  • Control Rods in Nuclear Reactors: Holmium's high neutron capture cross-section allows it to readily absorb neutrons, making it a vital component in control rods used in nuclear reactors. These rods help regulate the fission rate and maintain reactor stability .

Spectroscopy

  • Spectrometer Calibration: The specific emission lines of Holmium atoms are used to calibrate spectrometers, instruments that analyze the composition of materials by their light interaction. These precise and well-defined lines ensure accurate readings in various spectroscopic techniques .

Material Science

  • Magnetic Properties: Holmium, along with other rare earth elements, can be combined to form alloys with unique magnetic properties. Researchers study these alloys to understand fundamental magnetic phenomena and develop novel materials for applications like permanent magnets, data storage devices, and magnetocaloric refrigeration .

Medical Research

  • Holmium-166 isotope: This specific isotope of Holmium holds potential in cancer treatment due to its emissions. The emitted beta particles can directly destroy cancer cells, while gamma rays allow for imaging and treatment monitoring .

Holmium is a rare earth element with the atomic number 67 and the symbol Ho. It is classified within the lanthanide series of the periodic table. Holmium is characterized as a silvery-white, moderately hard metal that exhibits significant malleability and ductility. Its atomic mass is approximately 164.93 g/mol, and it has a melting point of about 1472 °C and a boiling point of approximately 2700 °C. Holmium possesses unique magnetic properties, being one of the strongest paramagnetic materials at room temperature and exhibiting ferromagnetic behavior below 19 K (-254 °C) .

Holmium is relatively stable in dry air but tarnishes when exposed to moisture, forming holmium(III) oxide, which appears yellowish . It primarily exists in the +3 oxidation state in its compounds, although it can also exhibit +2 and +1 states under certain conditions .

  • With Water: Holmium reacts slowly with cold water and more rapidly with hot water to produce holmium hydroxide and hydrogen gas:
    2Ho(s)+6H2O(g)2Ho OH 3(aq)+3H2(g)2\text{Ho}(s)+6\text{H}_2\text{O}(g)\rightarrow 2\text{Ho OH }_3(aq)+3\text{H}_2(g)
  • With Air: When burned in air, holmium forms holmium(III) oxide:
    4Ho(s)+3O2(g)2Ho2O3(s)4\text{Ho}(s)+3\text{O}_2(g)\rightarrow 2\text{Ho}_2\text{O}_3(s)
  • With Halogens: Holmium reacts with halogens to produce holmium(III) halides:
    • With fluorine:
      2Ho(s)+3F2(g)2HoF3(s)2\text{Ho}(s)+3\text{F}_2(g)\rightarrow 2\text{HoF}_3(s)
    • With chlorine:
      2Ho(s)+3Cl2(g)2HoCl3(s)2\text{Ho}(s)+3\text{Cl}_2(g)\rightarrow 2\text{HoCl}_3(s)
    • With bromine:
      2Ho(s)+3Br2(g)2HoBr3(s)2\text{Ho}(s)+3\text{Br}_2(g)\rightarrow 2\text{HoBr}_3(s)
    • With iodine:
      2Ho(s)+3I2(g)2HoI3(s)2\text{Ho}(s)+3\text{I}_2(g)\rightarrow 2\text{HoI}_3(s)
  • With Acids: Holmium dissolves readily in dilute sulfuric acid, yielding solutions containing holmium ions:
    2\text{Ho}(s)+6\text{H}_2\text{SO}_4(aq)\rightarrow 2\text{Ho}^{3+}(aq)+3\text{SO}_4^{2-}(aq)+3\text{H}_2(g)$$[1][2][4].

Holmium can be synthesized through several methods:

  • Metallothermic Reduction: The most common method involves reducing holmium(III) fluoride with calcium:
    2\text{HoF}_3+3\text{Ca}\rightarrow 2\text{Ho}+3\text{CaF}_2
  • Ion Exchange Chromatography: Commercially, holmium is extracted from minerals such as monazite or gadolinite using ion exchange techniques or solvent extraction .
  • Fractional Crystallization: Historically used for separating holmium from other rare earth elements .

Holmium has a variety of applications:

  • Magnetic Materials: Due to its strong magnetic properties, holmium is used in alloys for high-performance magnets and as a flux concentrator in magnetic fields.
  • Nuclear Reactors: Holmium is employed as control rods because of its high neutron capture cross-section.
  • Optical Devices: Its oxides are used as coloring agents in glass and ceramics.
  • Medical

Holmium shares similarities with other lanthanides but has distinct properties that set it apart:

CompoundAtomic NumberOxidation StatesUnique Properties
Cerium58+3, +4Used in catalysts; exhibits oxidation states
Neodymium60+3Strong permanent magnets
Dysprosium66+3High magnetic susceptibility
Erbium68+3Used in fiber optics
Thulium69+3Medical lasers

Holmium's uniqueness lies primarily in its exceptional magnetic moment and its specific applications in high-energy physics and medical technology compared to its lanthanide counterparts .

Holmium is a chemical element with atomic number 67, possessing 67 protons, 98 neutrons, and 67 electrons in its neutral state [1]. The element belongs to the lanthanide series and is classified as a rare-earth metal [2]. The atomic weight of holmium is 164.930 atomic mass units [3].

The electron configuration of holmium follows the pattern established for lanthanide elements, with its 67 electrons arranged in the configuration [Xe] 4f¹¹ 6s² [2] [3]. The complete electron configuration is 1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶ 4d¹⁰ 5s² 5p⁶ 4f¹¹ 6s² [1] [8]. The electron shell structure is distributed as 2, 8, 18, 29, 8, 2 electrons from the innermost to outermost shells [4].

Holmium has thirteen valence electrons filling the 4f and 6s subshells, with two electrons in the outermost 6s orbital serving as the primary valence electrons [2]. The ground state term symbol for gaseous neutral holmium is ⁴I₁₅/₂ [4] [6], which describes the electronic state quantum numbers of the atom.

PropertyValue
Atomic number67 [1]
Atomic weight164.930 [3]
Electron configuration (noble gas notation)[Xe] 4f¹¹ 6s² [2]
Electron shell distribution2, 8, 18, 29, 8, 2 [4]
Valence electrons2 [1]
Term symbol⁴I₁₅/₂ [4]

Crystallographic Properties

Hexagonal Close-Packed (hcp) Structure

Holmium crystallizes in the hexagonal close-packed (hcp) crystal structure at standard temperature and pressure conditions [5] [9]. The hcp structure is characterized by a hexagonal unit cell with atoms arranged in a close-packed configuration [5]. This crystal structure belongs to space group P6₃/mmc with space group number 194 [9].

The hexagonal close-packed structure can be visualized as a hexagonal prism with atoms positioned at each vertex and three additional atoms located within the center of the prism [5]. The hcp structure represents one of the most efficient packing arrangements for spherical atoms, achieving a coordination number of 12 [5]. This structure is common among lanthanide elements and provides optimal atomic packing density [5].

Lattice Parameters and Constants

The lattice parameters of holmium have been precisely determined through X-ray crystallographic studies [6] [9]. The lattice constants are a = 357.73 picometers and c = 561.58 picometers [6] [9]. The lattice angles are α = 90.000°, β = 90.000°, and γ = 120.000°, which are characteristic of the hexagonal crystal system [9].

The c/a ratio for holmium is approximately 1.57[calculated from lattice parameters], which is slightly lower than the ideal hcp ratio of 1.633 [5]. This deviation from the ideal ratio indicates some degree of structural distortion in the holmium crystal lattice [5].

Lattice ParameterValue
a parameter357.73 pm [6] [9]
c parameter561.58 pm [6] [9]
c/a ratio1.57
α angle90.000° [9]
β angle90.000° [9]
γ angle120.000° [9]
Space groupP6₃/mmc [9]
Space group number194 [9]

Structural Transitions Under Various Conditions

Holmium exhibits structural phase transitions under extreme pressure and temperature conditions [7] [17]. Research has demonstrated that holmium maintains its hexagonal close-packed structure up to pressures of 8 gigapascals at low temperatures [17]. At these high-pressure conditions, no nuclear symmetry change is observed, indicating the stability of the hcp structure under considerable compression [17].

Temperature-dependent structural studies reveal distinct regions in the lattice parameter behavior [34]. For holmium, two temperature ranges with different thermal expansion characteristics have been identified: 77-132.5 Kelvin and 132.5-300 Kelvin, corresponding to antiferromagnetic and paramagnetic states respectively [34]. The lattice constants exhibit anomalous behavior below the Néel temperature, with the c parameter increasing with decreasing temperature in the magnetically ordered state [34].

Under high-pressure conditions exceeding 8.7 gigapascals, the Néel temperature decreases with a pressure coefficient of approximately -2.2 Kelvin per gigapascal [18]. These pressure-induced changes affect the magnetic ordering without altering the fundamental crystal structure [17] [18].

Mechanical Properties

Hardness, Malleability and Ductility

Holmium exhibits moderate hardness values characteristic of lanthanide metals [10] [11]. The Vickers hardness of holmium ranges from 412 to 600 megapascals [31], while the Brinell hardness spans from 500 to 1250 megapascals [31]. These hardness values place holmium in the middle range among the rare-earth elements [31].

The metal demonstrates excellent malleability and ductility properties [10] [11]. Holmium is described as ductile, malleable, and sectile, indicating its ability to be deformed plastically without fracturing [10]. The malleability allows holmium to be hammered or pressed into thin sheets, while its ductility permits drawing into wires or other elongated forms [12]. These mechanical characteristics make holmium suitable for various metallurgical applications where plastic deformation is required [11].

The ultimate tensile strength of holmium is 260 megapascals, with a yield strength of 220 megapascals [11]. These values indicate the maximum stress the material can withstand before permanent deformation occurs [11].

Young's, Shear, and Bulk Moduli

The elastic moduli of holmium have been experimentally determined and provide insight into the material's stiffness and deformation characteristics [10] [11] [30]. Young's modulus for holmium is 64.8 gigapascals [10] [11] [30], which represents the material's resistance to elastic deformation under uniaxial stress.

The shear modulus of holmium is 26.3 gigapascals [10], indicating the material's resistance to shear deformation [16]. The bulk modulus, which measures resistance to uniform compression, is 40.2 gigapascals [10]. These elastic constants demonstrate that holmium exhibits moderate stiffness compared to other metallic elements [30].

The relationships between these elastic moduli follow the fundamental equations of elasticity theory [16]. The relatively low values compared to transition metals reflect the metallic bonding characteristics typical of lanthanide elements [30].

Elastic PropertyValue
Young's modulus64.8 GPa [10] [11] [30]
Shear modulus26.3 GPa [10]
Bulk modulus40.2 GPa [10]
Ultimate tensile strength260 MPa [11]
Yield strength220 MPa [11]

Poisson Ratio and Speed of Sound

The Poisson ratio of holmium is 0.23 [10], which represents the ratio of lateral strain to axial strain under uniaxial stress conditions. This value is typical for metallic materials and indicates the material's tendency to contract in directions perpendicular to the applied stress [10].

The speed of sound in holmium can be calculated from its elastic properties and density using the relationship between acoustic velocity and elastic moduli [24] [26]. The longitudinal and transverse wave velocities depend on the elastic constants and density of the material [24]. For holmium, with its density of 8.79 grams per cubic centimeter and known elastic moduli, the acoustic properties can be determined through ultrasonic measurements [28].

Experimental studies on holmium-containing glasses have provided insights into the acoustic behavior of holmium-based materials [28]. These investigations demonstrate the relationship between elastic moduli and sound propagation characteristics in holmium compounds [28].

Thermodynamic Properties

Melting and Boiling Points

Holmium exhibits characteristic melting and boiling points that reflect its metallic bonding and electronic structure [14] [20]. The melting point of holmium is 1734 Kelvin (1461 degrees Celsius or 2662 degrees Fahrenheit) [1] [14]. The boiling point occurs at 2873 Kelvin (2600 degrees Celsius or 4712 degrees Fahrenheit) [1] [14].

The liquid range of holmium, defined as the temperature difference between melting and boiling points, is 1139 Kelvin [14]. This substantial liquid range indicates the stability of the liquid phase over a wide temperature interval [14]. The melting and boiling points of holmium are consistent with the general trend observed among lanthanide elements, where the values increase across the series due to increasing nuclear charge and decreasing atomic radius [14].

Thermal PropertyValue
Melting point1734 K (1461°C) [1] [14]
Boiling point2873 K (2600°C) [1] [14]
Liquid range1139 K [14]

Phase Transitions

Holmium undergoes magnetic phase transitions that influence its structural and thermal properties [17] [18]. The primary magnetic transition occurs at the Néel temperature of approximately 132.5 Kelvin, where holmium transitions from an antiferromagnetic to a paramagnetic state [34]. This magnetic ordering transition affects the thermal expansion behavior and lattice parameters [34].

The magnetic phase diagram of holmium includes helimagnetic structures at low temperatures, which are stabilized by the Ruderman-Kittel-Kasuya-Yosida interaction between localized 4f electrons and conduction electrons [17]. Under applied pressure, these magnetic transitions shift to lower temperatures, with the Néel temperature decreasing at a rate of approximately 2.2 Kelvin per gigapascal [18].

Structural phase transitions in holmium compounds have been observed under extreme conditions [7]. For example, holmium trifluoride exhibits two structural phase transformations at 5-6 gigapascals and 12 gigapascals, transitioning from orthorhombic to hexagonal structure with increasing coordination number [7].

Enthalpies of Fusion, Vaporization, and Atomization

The thermodynamic enthalpies of holmium provide quantitative measures of the energy changes associated with phase transitions [14] [20] [23]. The enthalpy of fusion is 17.0 kilojoules per mole [14], representing the energy required to convert solid holmium to liquid at the melting point. Alternative sources report this value as 12.2 kilojoules per mole [20] [23].

The enthalpy of vaporization is 265 kilojoules per mole [14], which is the energy required to convert liquid holmium to vapor at the boiling point. Some sources report this value as 241 kilojoules per mole [20] [23]. The enthalpy of atomization, representing the energy required to convert solid holmium to gaseous atoms, is 301 kilojoules per mole [14] [23].

These enthalpy values reflect the strength of metallic bonding in holmium and are consistent with the general trends observed among lanthanide elements [14]. The relatively high enthalpy of vaporization indicates strong cohesive forces in the liquid phase [20].

Enthalpy TypeValue
Enthalpy of fusion17.0 kJ/mol [14] (12.2 kJ/mol [20])
Enthalpy of vaporization265 kJ/mol [14] (241 kJ/mol [20])
Enthalpy of atomization301 kJ/mol [14] [23]

Heat Capacity and Thermal Conductivity

The specific heat capacity of holmium is 0.16 joules per gram per Kelvin [11] [20] [23], which represents the amount of energy required to raise the temperature of one gram of holmium by one Kelvin. This relatively low heat capacity is characteristic of dense metallic elements [20].

The thermal conductivity of holmium is 16.2 watts per meter per Kelvin [8] [11] [23], indicating moderate thermal transport properties. This value reflects the ability of holmium to conduct heat through electron and phonon transport mechanisms [23]. The thermal conductivity is lower than that of typical metals like copper or aluminum, which is consistent with the electronic structure of lanthanide elements [23].

The thermal expansion coefficient of holmium is 11.2 micrometers per meter per Kelvin [11], representing the fractional change in length per unit temperature change. This expansion coefficient is typical for metallic materials and reflects the anharmonic nature of atomic vibrations in the crystal lattice [29].

Electrical Properties

Electrical Resistivity

Holmium exhibits electrical resistivity characteristics typical of lanthanide metals [22] [35]. The electrical resistivity at room temperature (293 Kelvin) is 814 nano-ohm meters [11], which corresponds to an electrical conductivity of 1.1 × 10⁶ siemens per meter [8] [23]. This resistivity value places holmium among the more resistive metallic elements [35].

The resistivity of holmium is significantly higher than that of common conducting metals such as copper or silver [35]. This elevated resistivity is attributed to the complex electronic structure of the lanthanide elements, where the 4f electrons contribute to scattering mechanisms that impede electrical conduction [22]. The resistivity values are consistent with measurements on bulk holmium samples and thin films [22].

Comparative studies with holmium hydride films have shown that the dihydride phase exhibits lower resistivity than the parent metal, indicating enhanced electrical conductivity upon hydrogen incorporation [22]. The resistivity of holmium dihydride films (approximately 160 micro-ohm centimeters) is less than that of bulk holmium (81 micro-ohm centimeters) [22].

Temperature Dependence of Electrical Properties

The electrical resistivity of holmium demonstrates a linear temperature dependence over a wide temperature range [22]. Experimental measurements on holmium hydride films show that the resistivity increases linearly with temperature from 293 to 573 Kelvin [22]. This linear relationship is characteristic of metallic conduction mechanisms where electron-phonon scattering dominates [22].

The temperature coefficient of resistance for holmium varies depending on the specific sample and measurement conditions [22]. Values ranging from 0.00016 to 0.00022 per Kelvin have been reported for different film thicknesses [22]. The temperature coefficient represents the fractional change in resistance per unit temperature change [22].

The temperature dependence of electrical properties in holmium is influenced by magnetic ordering transitions [22]. Below the Néel temperature, the magnetic ordering affects the electron scattering mechanisms and can lead to anomalous temperature dependence of resistivity [34]. The transition between antiferromagnetic and paramagnetic states at 132.5 Kelvin introduces changes in the electronic transport properties [34].

Electrical PropertyValue
Electrical resistivity (293 K)814 nΩ·m [11]
Electrical conductivity1.1 × 10⁶ S/m [8] [23]
Temperature coefficient of resistance0.00016-0.00022 K⁻¹ [22]
Resistivity temperature dependenceLinear increase [22]

At standard temperature and pressure, holmium exhibits paramagnetic behavior [1] [2] [3]. This paramagnetic state persists above the Néel temperature of approximately 132-133 K [4] [5] [6] [7]. The paramagnetic susceptibility of holmium follows the Curie-Weiss law and has been measured extensively over a wide temperature range from 300 to 1500 K [8].

The effective magnetic moment of holmium at room temperature is 10.6 Bohr magnetons [3], which is remarkably close to the theoretical value of 10.4 Bohr magnetons calculated for trivalent holmium ions [9]. This close agreement between experimental and theoretical values demonstrates that holmium behaves essentially as a free ion system, with minimal quenching of orbital angular momentum due to crystal field effects.

Neutron paramagnetic scattering studies conducted at 296 K revealed that the energy distribution of scattered neutrons from polycrystalline holmium exhibits a full width at half-maximum of approximately 2.5 meV [10]. This distribution is three times greater than the largest crystal field transition predicted from magnetic susceptibility data, indicating that the 4f electrons remain relatively unperturbed by the crystalline environment.

Ferromagnetic Properties Below Critical Temperature

Below approximately 19-20 K, holmium transitions to a ferromagnetic state [1] [2] [7] [11]. This ferromagnetic ordering occurs after the system has already undergone antiferromagnetic ordering at higher temperatures, making holmium's magnetic behavior particularly complex among the lanthanide elements.

In the ferromagnetic region below 20 K, holmium exhibits a ferromagnetic spiral structure where magnetic moments are confined to the basal plane but show ferromagnetic alignment [12]. The ferromagnetic transition is characterized by an initial magnetization of approximately 1.7 Bohr magnetons followed by nearly linear magnetization curves when measured along the c-axis [4] [5] [6].

At very low temperatures (4.2 K), holmium demonstrates pronounced magnetic hysteresis with significant remanence values. The remanence reaches 0.22 Bohr magneton per atom at 4.2 K and increases to 0.42 Bohr magneton per atom at 1.3 K [13]. These substantial remanence values indicate strong magnetic coupling and the stability of the ferromagnetic state at low temperatures.

The approach to magnetic saturation in the ferromagnetic regime follows a temperature dependence characterized by a T^(3/2) law, and an absolute saturation moment of 310 cgs units per gram has been determined [14]. Under extreme conditions of 1.3 K and 70,000 gauss, the magnetic moment approaches 4.0 Bohr magnetons per holmium atom [13].

Magnetic Moment Characterization

The magnetic moment of holmium has been extensively characterized through single crystal measurements conducted over a temperature range of 1.3 to 300 K in magnetic fields ranging from 250 to 18,000 Oersteds [4] [5] [6]. These comprehensive studies have revealed several critical aspects of holmium's magnetic moment behavior.
The extrapolated effective moment per atom at saturation along the easy magnetization direction reaches 10.34 Bohr magnetons [4] [5] [6]. This value is obtained when the magnetic field is applied along the <1120> direction, which represents the direction of easy magnetization in the basal plane of the hexagonal close-packed structure.

Theoretical calculations based on spectroscopically determined quantum numbers predict a magnetic moment of 10 Bohr magnetons per atom [13]. However, experimental measurements consistently show deviations from this theoretical value, particularly under high magnetic field conditions. These deviations are explained by crystalline electric field splitting of the ground term and the application of the Pauli exclusion principle [13].

Recent neutron diffraction studies at high pressure conditions have provided additional insights into holmium's magnetic moment characteristics. At 8 GPa pressure and 5 K temperature, the magnetic moment saturates at 6.94 Bohr magnetons [15], demonstrating the pressure dependence of magnetic properties in holmium.

Antiferromagnetic Ordering

The antiferromagnetic phase of holmium occurs between approximately 20 K and 132-133 K [4] [5] [6] [7] [11]. This intermediate temperature range represents one of the most complex magnetic ordering schemes observed in the lanthanide series, characterized by helical or spiral magnetic structures.

The antiferromagnetic ordering in holmium is fundamentally helical in nature, with magnetic moments arranged in an incommensurate helical structure within the basal plane [15] [16] [17]. The helical structure is described by a propagation vector that changes systematically with temperature. At 125 K, just below the Néel temperature, the propagation vector component along the c-axis is 0.270c, which decreases to 5/26c at the lock-in transition temperature of 20 K [18].

Neutron diffraction studies have confirmed that the antiferromagnetic structure can be fully described using magnetic superspace group formalism [15] [16]. The helical magnetic ordering is characterized by a systematic rotation of magnetic moments as one moves along the c-axis direction, with the rotation angle (pitch angle) decreasing from 48.6° at 105 K to 45.65° at 5 K [15].

The Néel temperature of holmium shows sensitivity to various external conditions. In nanocrystalline samples with crystallite sizes of approximately 33 nm, the Néel temperature decreases significantly to about 113 K compared to the bulk value of 132 K [19]. Under high pressure conditions up to 8.7 GPa, the Néel temperature decreases with a pressure coefficient of approximately -2.2 K/GPa [20] [18].

The antiferromagnetic ordering exhibits remarkable stability across different sample preparations and conditions. Even under extreme pressure conditions of 8 GPa, the helical antiferromagnetic structure persists down to 5 K, with no evidence of ferromagnetic state formation at these pressures [15] [16].

Magnetic Anisotropy

Holmium exhibits exceptionally strong magnetic anisotropy that manifests in multiple forms throughout its various magnetic phases. The magnetic anisotropy arises from the combination of crystal field effects, magnetoelastic coupling, and the intrinsic properties of the 4f electron system.

In the basal plane of the hexagonal close-packed structure, holmium demonstrates significant basal plane anisotropy that becomes pronounced below 80 K [4] [5] [6]. This anisotropy is characterized by the <1120> direction serving as the easy magnetization direction, with substantially higher magnetic moments achievable along this crystallographic orientation compared to other directions within the basal plane.

A particularly remarkable aspect of holmium's magnetic anisotropy is the presence of dodecagonal (12-fold) anisotropy in the magnetic anisotropy energy within the basal plane [21]. This 12-fold anisotropy appears as a second harmonic of the hexagonal crystal symmetry and has been definitively attributed to sixth-order magnetoelastic coupling terms [21]. This phenomenon provides unique insights into how magnetic anisotropy can be modified in materials with giant spin-lattice coupling.

The first anisotropy constant K₁ of holmium reaches approximately 10⁷ erg/g at liquid nitrogen temperature [22]. This value, while somewhat smaller than the anisotropy energies observed in terbium and dysprosium, remains substantial and comparable to other heavy lanthanide elements [22]. The second anisotropy constant K₂ is negligibly small (less than 3 × 10⁵ erg/g) compared to the first constant in the investigated temperature range [22].

The temperature dependence of the anisotropy constants reveals that the interaction responsible for the helical magnetic structure makes an appreciable contribution to the effective first anisotropy constant K₁ᵉᶠᶠ [22]. The extrapolated value of the first anisotropy constant at absolute zero is K₁⁰ = (2.5 ± 0.25) × 10⁷ erg/g [22].

Crystal field parameter studies have demonstrated that magnetic anisotropy is much more sensitive to crystal field parameter variations than average magnetic susceptibility values [23] [24]. This sensitivity makes anisotropy measurements particularly valuable for determining crystal field parameters in holmium compounds and understanding the electronic structure of the 4f system.

Applied Magnetic Field Effects

The response of holmium to applied magnetic fields reveals a rich array of magnetic phenomena and phase transitions that depend critically on field strength, direction, and temperature. These field-induced effects provide fundamental insights into the underlying magnetic interactions and the stability of different magnetic phases.

When magnetic fields are applied parallel to the basal plane directions, holmium exhibits a complex sequence of magnetic phase transitions. In single crystal studies conducted with fields up to 22.3 kOe, multiple intermediate fan-like oscillatory structures are observed as the system transitions between different magnetic states [25]. The specific nature of these transitions depends on both the field strength and the temperature at which the measurements are conducted.

For nanocrystalline holmium samples, the critical field required for helix destruction is approximately 1.3 T [19]. This field value corresponds to a characteristic kink observed in virgin magnetization curves and represents the point at which the helical antiferromagnetic structure becomes unstable. The component of the applied field that acts on the basal-plane spins of individual nanocrystallites drives the disappearance of the helical structure [19].

At higher magnetic fields and temperatures, various types of distorted spiral structures are observed, including recently predicted helifan structures [26]. These field-induced structures represent intermediate states between the zero-field helical antiferromagnetic phase and high-field ferromagnetic-like arrangements.

The magnetization process in holmium demonstrates pronounced field-direction dependence. When fields are applied parallel to the <1120> direction (easy axis), magnetic moments align parallel to the closest <1120> directions [25]. However, when fields are applied parallel to <1010> directions, different magnetic configurations are produced, and the c-axis ferromagnetic state is not achieved even in fields up to 22.3 kOe [25].

In holmium-yttrium superlattices, applied magnetic fields reveal four distinct magnetic phases corresponding to helix, helifan, fan, and ferromagnetic phases observed in bulk holmium [27]. Remarkably, the helical phase in these superlattices remains stable to higher fields than in bulk holmium, attributed to the influence of conduction electron susceptibility in yttrium layers [27].

High-field magnetization measurements on holmium single crystals have demonstrated coercive fields exceeding 8 T and magnetic bistability persisting for many minutes at 35 K [28]. Individual holmium atoms on magnesium oxide substrates show even more extreme behavior, with remanent magnetization and coercive fields that make them promising candidates for single-atom magnetic storage applications [29] [30].

Comparison with Other Rare Earth Magnetic Properties

Holmium's magnetic properties can be best understood when compared systematically with other lanthanide elements, particularly its immediate neighbors in the rare earth series. This comparison reveals both the common underlying physics governing lanthanide magnetism and the unique aspects that distinguish holmium from other rare earth elements.

ElementElectronic ConfigurationMagnetic Moment (μB)Curie/Néel Temperature (K)Magnetic Ordering
Gadolinium (Gd³⁺)4f⁷8.00289Ferromagnetic
Terbium (Tb³⁺)4f⁸9.33230Ferromagnetic
Dysprosium (Dy³⁺)4f⁹10.55179Antiferromagnetic
Holmium (Ho³⁺)4f¹⁰10.40132Antiferromagnetic
Erbium (Er³⁺)4f¹¹9.5085Antiferromagnetic
Thulium (Tm³⁺)4f¹²7.3551Antiferromagnetic

Among the heavy lanthanide elements, holmium possesses the highest magnetic moment (10.6 μB) of any naturally occurring element [3] [31]. This exceptional magnetic moment arises from its 4f¹⁰ electronic configuration, which provides an optimal balance between the number of unpaired electrons and the coupling between spin and orbital angular momentum contributions.

The transition from ferromagnetic to antiferromagnetic ordering occurs between terbium and dysprosium in the lanthanide series [32] [33]. Holmium, along with dysprosium, erbium, and thulium, exhibits antiferromagnetic ordering at intermediate temperatures followed by ferromagnetic ordering at lower temperatures [32]. This dual transition behavior distinguishes the heavier lanthanides from gadolinium and terbium, which show direct paramagnetic-to-ferromagnetic transitions.

Compared to its immediate neighbors, holmium's Néel temperature of 132-133 K falls between dysprosium (179 K) and erbium (85 K), following the general trend of decreasing ordering temperatures with increasing atomic number in the heavy lanthanide series [9] [32]. However, holmium's ferromagnetic transition temperature of approximately 20 K is notably higher than that observed in erbium and thulium [7] [11].

The helical magnetic structures observed in holmium, dysprosium, and erbium arise from the competition between ferromagnetic and antiferromagnetic exchange interactions mediated by the Ruderman-Kittel-Kasuya-Yosida (RKKY) mechanism [15] [16]. The period and stability of these helical structures vary systematically across the series, with holmium exhibiting particularly complex temperature-dependent evolution of the helical parameters.

In terms of magnetic anisotropy, holmium's anisotropy energy is smaller by a factor of 2-3 compared to terbium and dysprosium [22]. This difference is attributed to the specific symmetry of the spatial distribution of 4f electron charges, which varies with atomic number across the lanthanide series [22]. Despite this relatively smaller anisotropy energy, holmium still exhibits substantial magnetic anisotropy that dominates its magnetic behavior at low temperatures.

Holmium's magnetic hardness and coercivity properties are exceptional even among the rare earth elements. The observation of single holmium atoms maintaining magnetic bistability for minutes and exhibiting coercive fields exceeding 8 T [29] [30] [28] demonstrates magnetic stability that surpasses most other lanthanide systems under similar conditions.

UNII

W1XX32SQN1

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 4 of 49 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 45 of 49 companies with hazard statement code(s):;
H228 (91.11%): Flammable solid [Danger Flammable solids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

7440-60-0

Wikipedia

Holmium

General Manufacturing Information

Holmium: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types